2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide

Hydrogen bond donor Medicinal chemistry Drug-likeness

2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1183001-67-3, molecular formula C₆H₉ClF₃NO₂, MW 219.59 g/mol) is an N,N-disubstituted chloroacetamide bearing a 2,2,2-trifluoroethyl group and a 2-hydroxyethyl group on the amide nitrogen. Its predicted density is 1.396±0.06 g/cm³ and predicted boiling point is 258.3±40.0 °C.

Molecular Formula C6H9ClF3NO2
Molecular Weight 219.59 g/mol
CAS No. 1183001-67-3
Cat. No. B1464166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide
CAS1183001-67-3
Molecular FormulaC6H9ClF3NO2
Molecular Weight219.59 g/mol
Structural Identifiers
SMILESC(CO)N(CC(F)(F)F)C(=O)CCl
InChIInChI=1S/C6H9ClF3NO2/c7-3-5(13)11(1-2-12)4-6(8,9)10/h12H,1-4H2
InChIKeyJTUCKHKQJRRDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1183001-67-3): Physicochemical Identity and Compound Class


2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1183001-67-3, molecular formula C₆H₉ClF₃NO₂, MW 219.59 g/mol) is an N,N-disubstituted chloroacetamide bearing a 2,2,2-trifluoroethyl group and a 2-hydroxyethyl group on the amide nitrogen . Its predicted density is 1.396±0.06 g/cm³ and predicted boiling point is 258.3±40.0 °C . The compound features a chloroacetyl electrophilic warhead, one hydrogen bond donor (hydroxyethyl –OH), and a calculated LogP of 0.6084 with a topological polar surface area (TPSA) of 40.54 Ų . It belongs to the broader class of chloroacetamides, which have emerged as popular mild electrophilic warheads for designing targeted covalent inhibitors in medicinal chemistry [1].

Why Generic Substitution Fails for 2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide: The Consequence of Dual N-Substitution


Simple replacement of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide with a mono-substituted or differently N,N-disubstituted chloroacetamide analog is not scientifically sound because the two N-substituents jointly govern lipophilicity, hydrogen bonding capacity, and electrophilic reactivity in a non-additive manner. The trifluoroethyl group contributes metabolic stability and modulates electrophilicity of the chloroacetyl warhead, while the hydroxyethyl group provides a hydrogen bond donor that influences solubility, target engagement, and conformational dynamics [1]. In systematic studies of N,N-disubstituted chloroacetamides, variations in the hydrocarbon substituents on nitrogen were shown to be the dominant factors shaping lipophilicity, pharmacokinetic behavior, and toxicity profiles, with the total carbon atom count and substituent type being the principal structural determinants [2]. Consequently, substituting one N-substituent while retaining the other produces a compound with a fundamentally different property profile, even if the chloroacetamide warhead is preserved.

Quantitative Differentiation Evidence: 2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide vs. Closest Analogs


Hydrogen Bond Donor (HBD) Count: Distinct Target Engagement Capacity vs. N-Alkyl Analogs

The target compound possesses one hydrogen bond donor (the hydroxyethyl –OH group), confirmed by vendor-computed data . This distinguishes it from the closest N-alkyl analogs: 2-chloro-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide (CAS 1080474-99-2) has zero HBD , and 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4) has one HBD located on the amide NH rather than a terminal alcohol [1]. The HBD on a flexible hydroxyethyl tether in the target compound provides geometrically distinct hydrogen bond donor capacity that is absent in the N-ethyl and N-H analogs.

Hydrogen bond donor Medicinal chemistry Drug-likeness

Predicted pKa Differentiation: Dramatically Reduced Amide NH Acidity vs. Mono-N-Substituted Analog

The predicted pKa of the target compound is 14.19±0.10 , which is substantially higher (less acidic) than the predicted pKa of 11.89±0.46 for the mono-N-substituted analog 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4) [1]. This ~2.3 log unit difference reflects the fact that the target compound is N,N-disubstituted and lacks an amide N–H proton; the observed pKa corresponds to the hydroxyethyl –OH group rather than an amide NH. The comparator 2-chloro-N-(2-hydroxyethyl)acetamide (CAS 6320-16-7) has an intermediate predicted pKa of 13.35±0.46 , consistent with it being mono-N-substituted with an amide NH.

pKa Ionization state Physicochemical profiling

Predicted LogP: Balanced Lipophilicity at the Interface of Two Analog Series

The target compound has a vendor-reported LogP of 0.6084 . Class-level evidence from systematic chromatographic studies of N,N-disubstituted chloroacetamides demonstrates that lipophilicity is primarily governed by the total number of carbon atoms and the chemical nature of hydrocarbon substituents on nitrogen, and that lipophilicity is the key determinant of pharmacokinetic profile and ecotoxicity [1]. The target compound, with 6 total carbons and a mixed polar (hydroxyethyl) and lipophilic (trifluoroethyl) N-substitution pattern, occupies a unique intermediate lipophilicity space. By contrast, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4, 4 carbons, no hydroxyethyl) is expected to be more lipophilic, while 2-chloro-N-(2-hydroxyethyl)acetamide (CAS 6320-16-7, 4 carbons, no trifluoroethyl) is expected to be more hydrophilic, though measured LogP data for these comparators are not available in the public domain [2].

Lipophilicity LogP ADME Permeability

Predicted Density and Boiling Point: Intermolecular Interaction Signature Differentiating from the Mono-N-Substituted Analog

The target compound has a predicted density of 1.396±0.06 g/cm³ and predicted boiling point of 258.3±40.0 °C . The closest mono-N-substituted analog, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4), has a reported density of 1.368 g/cm³ and boiling point of 218 °C [1]. The target compound is ~28 kg/m³ denser (Δρ ≈ +0.028 g/cm³) and boils approximately 40 °C higher. These differences are consistent with the additional mass of the hydroxyethyl group (C₂H₅O, 45 Da) and its capacity for intermolecular hydrogen bonding, which increases cohesive energy density in the condensed phase.

Density Boiling point Intermolecular interaction Formulation

Chloroacetamide Class Evidence: Electrophilic Warhead Reactivity and Covalent Inhibitor Potential

The target compound contains a chloroacetyl group, which functions as a mild electrophilic warhead capable of forming covalent bonds with cysteine and histidine residues in target proteins. In a 2025 study of thirteen N,N-disubstituted chloroacetamides, five compounds exhibited significant cytotoxicity against HeLa, K562, and A549 cancer cell lines (IC₅₀ <10 μM), with compound 10 activating caspases 3, 8, and 9 through both intrinsic and extrinsic apoptotic pathways [1]. Thermodynamic and kinetic analyses of chloroacetamide-based covalent inhibitors have confirmed higher efficiency of the chloroacetamide warhead compared to Michael acceptors for targeted covalent inhibition [2]. While the specific target compound (CAS 1183001-67-3) was not among the thirteen compounds tested in the Belgrade study, it shares the identical N,N-disubstituted chloroacetamide scaffold and chloroacetyl warhead, placing it within the same pharmacologically validated chemical space.

Covalent inhibitor Chloroacetamide warhead Targeted covalent inhibitor Anticancer

Rotatable Bond Count and Topological Polar Surface Area: Conformational and Permeability Differentiation

The target compound has 4 rotatable bonds and a TPSA of 40.54 Ų . This combination is significant for drug-likeness assessment: a TPSA below 60 Ų is generally predictive of good blood-brain barrier penetration, while a TPSA below 140 Ų correlates with good oral absorption. The rotatable bond count of 4 is below the typical threshold of ≤10 recommended for oral bioavailability optimization. In contrast, the simpler analog 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS 170655-44-4) has 2 rotatable bonds and a lower TPSA (amide NH only, no hydroxyethyl), while 2-chloro-N-(2-hydroxyethyl)acetamide (CAS 6320-16-7) has 3 rotatable bonds . The target compound's intermediate rotatable bond count provides greater conformational sampling capacity than the simpler analogs without exceeding drug-likeness thresholds.

Rotatable bonds TPSA Conformational flexibility Drug-likeness

Highest-Confidence Application Scenarios for 2-Chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide (CAS 1183001-67-3)


Targeted Covalent Inhibitor (TCI) Lead Optimization in Medicinal Chemistry

The chloroacetyl warhead of the target compound positions it within the validated N,N-disubstituted chloroacetamide class of mild electrophiles for designing targeted covalent inhibitors. The Belgrade study demonstrated that N,N-disubstituted chloroacetamides can achieve IC₅₀ <10 μM against multiple cancer cell lines and activate both intrinsic and extrinsic apoptotic pathways [1]. The target compound's unique combination of a hydrogen bond-donating hydroxyethyl arm and a metabolically stabilizing trifluoroethyl group provides two independently modifiable vectors for optimizing target affinity and selectivity. When procuring for a TCI program, the target compound should be prioritized over analogs lacking the hydroxyethyl group (e.g., CAS 170655-44-4) when the target protein possesses a hydrogen bond acceptor within reach of the hydroxyethyl tether, or over analogs lacking the trifluoroethyl group (e.g., CAS 6320-16-7) when metabolic stability against oxidative N-dealkylation is required.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 219.59 Da, LogP of 0.6084, TPSA of 40.54 Ų, and 4 rotatable bonds, the target compound falls well within fragment-like chemical space (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) [1]. Its balanced lipophilicity (LogP ~0.6) makes it compatible with both aqueous biochemical assays and organic-solvent-based chemistry, while the chloroacetyl group provides a reactive handle for covalent fragment screening. The compound should be selected over more lipophilic analogs (e.g., CAS 170655-44-4, predicted higher LogP) for fragment screens where aqueous solubility and minimal non-specific binding are critical, and over more polar analogs (e.g., CAS 6320-16-7) when cell permeability is also required [2].

Physicochemical Property Benchmarking and QSAR Model Building

The target compound serves as a valuable data point in the systematic mapping of how simultaneous variation of two N-substituents affects chloroacetamide properties. Apostolov et al. (2025) demonstrated that chromatographically determined lipophilicity parameters (RM⁰ and m) can serve as surrogates for biological profile prediction in disubstituted chloroacetamides, with the total carbon atom count and substituent type being the dominant structural factors [2]. The target compound, with its 6-carbon framework and dual polar/lipophilic substitution, fills a specific coordinate in this property space. QSAR practitioners should procure this compound when building or validating models that aim to decouple the contributions of the hydroxyethyl and trifluoroethyl groups to overall lipophilicity, permeability, and toxicity predictions.

Synthetic Building Block for Diversification via the Hydroxyethyl Handle

The terminal hydroxyl group on the N-hydroxyethyl substituent provides a versatile synthetic handle for further derivatization—including esterification, etherification, oxidation to the carboxylic acid, or conversion to a leaving group for nucleophilic displacement—without affecting the chloroacetyl warhead or the trifluoroethyl group [1]. This orthogonal reactivity is not available in analogs that replace the hydroxyethyl with ethyl (CAS 1080474-99-2) or methyl (CAS 1179829-40-3) groups. The target compound should be prioritized over these N-alkyl analogs when the synthetic strategy requires late-stage diversification at the N-substituent while preserving the chloroacetamide warhead for subsequent covalent target engagement.

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